![molecular formula C18H21NO5 B12119237 N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B12119237.png)
N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
HDMF , is a compound with an intriguing aromatic profile. It belongs to the furanone family and is characterized by its caramel-like scent. HDMF is considered a key flavor compound in various fruits and is highly appreciated by the food industry due to its attractive sensory properties .
Preparation Methods
Synthetic Routes:: Several synthetic methods have been published for the preparation of HDMF. These methods are employed by the industry for its production. for biotechnological processes, knowledge of biosynthetic enzymes is essential. Recent research has made significant progress in elucidating the biological pathway leading to HDMF.
Industrial Production:: HDMF is synthesized enzymatically in fruits through a series of steps. Additionally, it can also be formed as a product of the Maillard reaction, a complex set of chemical reactions between amino acids and reducing sugars, often requiring heat .
Chemical Reactions Analysis
HDMF undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its diverse chemical behavior. The major products formed from these reactions are essential for understanding its applications.
Scientific Research Applications
Chemistry:: HDMF finds applications in flavor and fragrance chemistry. Its unique aroma profile makes it valuable for enhancing food and beverage products.
Biology and Medicine:: Research explores HDMF’s potential biological effects. It may interact with molecular targets and pathways, impacting cellular processes.
Industry:: HDMF’s use extends beyond food. It’s employed in perfumery, cosmetics, and other industrial applications.
Mechanism of Action
The precise mechanism by which HDMF exerts its effects remains an active area of study. Researchers investigate its interactions with cellular components and signaling pathways.
Comparison with Similar Compounds
While HDMF stands out for its caramel-like scent, it’s essential to compare it with other similar compounds. Identifying its uniqueness helps contextualize its role in flavor and fragrance science.
Biological Activity
N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO5. The compound features several functional groups, including a hydroxyl group and multiple methoxy groups, which contribute to its unique chemical behavior and biological activity. Its structure allows for specific spatial arrangements that influence its interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
The biological activity of this compound is mediated through its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Binding : The compound can form hydrogen bonds with target enzymes such as tyrosinase. These interactions stabilize the compound's conformation and enhance binding affinity.
- Oxidative Stress Modulation : By inhibiting specific enzymes involved in oxidative stress pathways, the compound may reduce the production of reactive oxygen species (ROS), thereby providing cellular protection .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Precursors : The initial step includes synthesizing 4-hydroxy-2,5-dimethylphenylamine.
- Formation of the Amide Linkage : This is achieved by reacting the amine with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine as a base).
- Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Tyrosinase Inhibition Studies : A study demonstrated that structurally similar compounds exhibited IC50 values in the low micromolar range against tyrosinase activity, suggesting that this compound may exhibit comparable potency.
- Antioxidant Activity Evaluation : Research involving similar benzamide derivatives indicated significant antioxidant activity through DPPH radical scavenging assays. Although specific data for this compound are still emerging, the trend suggests potential efficacy in reducing oxidative damage .
Potential Applications
The diverse biological activities of this compound suggest various applications:
- Cosmetic Industry : Due to its tyrosinase inhibitory effects, it could be formulated into skin-lightening products.
- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties position it as a candidate for developing new therapeutic agents targeting oxidative stress-related diseases.
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO5/c1-10-7-14(20)11(2)6-13(10)19-18(21)12-8-15(22-3)17(24-5)16(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |
InChI Key |
HVPURWVVZXNRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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